CM-4620

描述

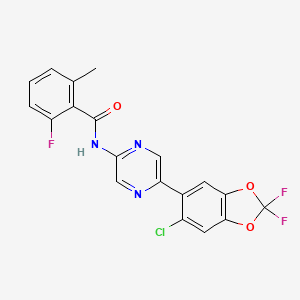

CM-4620 (Zegocractin) is a synthetic small-molecule inhibitor of calcium release-activated calcium (CRAC) channels, specifically targeting Orai1/STIM1 and Orai2/STIM1 complexes. It exhibits potent inhibition with IC50 values of 119 nM for Orai1/STIM1 and 895 nM for Orai2/STIM1, demonstrating selectivity for Orai1 over Orai2 . Its molecular formula is C19H11ClF3N3O3 (molecular weight: 421.76), and it is soluble in DMSO (≥100 mg/mL) but insoluble in water . This compound is used extensively in immunology and oncology research to modulate calcium signaling, which plays a critical role in T-cell activation, cytokine secretion, and tumor sensitivity to chemotherapy .

准备方法

合成路线和反应条件

泽格克拉汀是通过一系列化学反应合成的,这些反应涉及形成其钙释放激活的钙通道抑制结构。具体的合成路线和反应条件是专有的,尚未在公开文献中完全披露。 据悉,该化合物以静脉乳剂、吸入和口服方式给药 .

工业生产方法

泽格克拉汀的工业生产涉及在受控条件下进行大规模合成,以确保化合物的纯度和功效。生产过程包括严格的质量控制措施,以满足监管标准。 该化合物是在配备先进技术的设施中生产的,以处理复杂的合成和制剂过程 .

化学反应分析

反应类型

泽格克拉汀经历了各种化学反应,包括:

氧化: 该化合物可以发生氧化反应,这可能会改变其化学结构和活性。

还原: 还原反应也可能发生,可能影响化合物的功效。

取代: 泽格克拉汀可以参与取代反应,其中一个官能团被另一个官能团取代。

常用的试剂和条件

这些反应中常用的试剂和条件包括氧化剂、还原剂和各种溶剂。 具体的条件取决于所需的化学转化和化合物的目标应用 .

形成的主要产物

这些反应形成的主要产物包括泽格克拉汀的各种衍生物,它们可能具有不同的药理特性和应用。 研究这些衍生物以了解它们潜在的治疗益处和安全性 .

科学研究应用

Acute Pancreatitis Treatment

Acute pancreatitis is characterized by inflammation and necrosis of pancreatic tissue. Recent studies have demonstrated that CM-4620 can significantly reduce necrosis in pancreatic acinar cells (PACs) induced by various agents.

Case Study: In Vitro Effects on PACs

- Objective: To assess the protective effects of this compound against necrosis.

- Methodology: PACs were treated with different concentrations of this compound (1 nM to 100 nM) in the presence of necrotic agents such as bile acids and ethanol metabolites.

- Results:

| Concentration of this compound | Necrosis Level (%) | Statistical Significance |

|---|---|---|

| Control | 80 | - |

| 10 nM | 40 | P < 0.0001 |

| 50 nM | 20 | P < 0.0001 |

| 100 nM | 10 | P < 0.0001 |

Inflammation Reduction

This compound has also shown promise in reducing inflammation associated with acute pancreatitis by targeting both parenchymal and immune cells.

Case Study: In Vivo Effects

- Objective: To evaluate the anti-inflammatory effects of this compound in an animal model of acute pancreatitis.

- Methodology: Mice were administered this compound prior to inducing pancreatitis through ethanol exposure.

- Results:

作用机制

泽格克拉汀通过抑制钙释放激活的钙通道发挥作用,特别针对 Orai1 和 Orai2 通道。抑制这些通道减少了钙离子流入细胞,从而调节钙信号传导通路。 这种机制对于调节各种细胞过程至关重要,包括炎症、免疫反应和细胞增殖 .

相似化合物的比较

CM-4620 belongs to a class of CRAC channel inhibitors. Below is a detailed comparison with structurally or functionally related compounds:

Cyclosporin A (CsA)

- Mechanism : CsA inhibits calcineurin, blocking nuclear factor of activated T-cells (NFAT) dephosphorylation and nuclear translocation .

- Functional Overlap : Both this compound and CsA stabilize induced regulatory T cells (iTregs) by suppressing NFAT-driven inflammatory cytokine genes (e.g., Il21, Tbx21). Approximately 80% of rescued genes overlap between the two compounds, indicating convergent downstream effects on calcium-NFAT signaling .

- Key Difference : this compound acts upstream by blocking calcium influx via CRAC channels, while CsA directly inhibits NFAT activation. This makes this compound more selective for calcium-dependent pathways .

BTP2

- Mechanism : BTP2 is a SOCE (store-operated calcium entry) inhibitor with broad activity against CRAC channels .

- Efficacy : In iTreg stability assays, BTP2 partially rescues Foxp3+ cells, but this compound shows superior potency in fully restoring Foxp3 expression after T-cell receptor (TCR) restimulation .

- Selectivity : Unlike this compound, BTP2 lacks Orai1/Orai2 selectivity and may affect other ion channels, increasing off-target risks .

Carboxyamidotrizol

- Mechanism : Carboxyamidotrizol is a CRAC channel blocker under clinical investigation for cancer therapy .

- Comparative Data : While both compounds sensitize tumors to chemotherapy by disrupting calcium homeostasis, this compound has a lower IC50 for Orai1 (119 nM vs. ~300 nM for carboxyamidotrizol), suggesting enhanced efficacy in Orai1-dependent cancers .

GSK-7975A

- Mechanism : GSK-7975A is a CRAC channel inhibitor with similar Orai1/STIM1 targeting .

- Functional Comparison : In mouse pancreatic acinar cells (PACs), both this compound and GSK-7975A reduce calcium uptake by ~50%. However, This compound completely blocks reuptake at 10 mM , whereas GSK-7975A requires higher concentrations .

Research Findings and Implications

- iTreg Stability: this compound and CsA synergistically suppress NFAT-driven genes (e.g., Il21, Il12rb2) to stabilize iTregs, but this compound’s upstream action minimizes systemic immunosuppression risks .

- Tumor Sensitivity : this compound enhances chemotherapeutic efficacy in cancers with dysregulated calcium homeostasis, outperforming carboxyamidotrizol in Orai1-high models .

- Safety Profile : this compound’s Orai1 selectivity reduces off-target effects compared to BTP2, making it a safer candidate for chronic use .

生物活性

CM-4620, a selective inhibitor of CRAC (Calcium Release-Activated Calcium) channels, has garnered attention for its potential therapeutic applications, particularly in the context of acute pancreatitis (AP). This article delves into the biological activity of this compound, examining its mechanisms, effects on cellular processes, and implications for treatment based on recent research findings.

This compound primarily targets Orai1 and Orai2 channels, which are crucial for calcium influx in various cell types. The compound exhibits an IC50 of approximately 120 nM for Orai1/STIM1-mediated currents and 900 nM for Orai2/STIM1-mediated currents, indicating its potency in inhibiting calcium currents associated with these channels . By blocking these channels, this compound effectively reduces intracellular calcium levels, which is significant in conditions like acute pancreatitis where calcium overload can lead to cellular damage.

Inhibition of Calcium Influx

Recent studies have demonstrated that this compound significantly inhibits Ca entry in pancreatic acinar cells (PACs). In experiments comparing untreated PACs with those pretreated with varying concentrations of this compound (100 nM, 1 µM, and 10 µM), results showed that even at low concentrations (100 nM), this compound could significantly reduce Ca influx when stimulated by acetylcholine (ACh), a physiological secretagogue . This suggests that lower doses may maintain efficacy while minimizing potential side effects.

Effects on Acute Pancreatitis

This compound's therapeutic potential was further explored in rodent models of acute pancreatitis. Administering this compound via intravenous infusion after inducing pancreatitis resulted in a marked reduction in pancreatic edema, acinar cell vacuolization, and intrapancreatic trypsin activity. Notably, the treatment also decreased myeloperoxidase activity and inflammatory cytokine expression in both pancreatic and lung tissues . These findings underscore this compound's role in modulating inflammatory responses during acute pancreatitis.

Case Study 1: Rodent Model of Acute Pancreatitis

In a controlled study involving rats, researchers induced acute pancreatitis and subsequently administered this compound. The results indicated a significant reduction in pancreatic inflammation and cell death signaling compared to control groups. The treatment effectively mitigated the severity of pancreatitis symptoms by targeting the inflammatory pathways activated during the condition .

Case Study 2: Human Peripheral Blood Mononuclear Cells

Another study investigated the effects of this compound on human peripheral blood mononuclear cells (PBMCs). The compound inhibited cytokine production in these immune cells, suggesting that this compound may also play a role in modulating immune responses beyond its effects on pancreatic cells .

Summary of Research Findings

常见问题

Basic Research Questions

Q. What experimental design considerations are critical when studying CM-4620's inhibition of CRAC channels?

- Methodological Answer : Prioritize assays that differentiate Orai1/STIM1 and Orai2/STIM1 activity, such as electrophysiological recordings (e.g., patch-clamp) or calcium imaging with thapsigargin-induced store depletion. Use dose-response curves to validate IC50 values (119 nM for Orai1 vs. 895 nM for Orai2) and ensure cell models (e.g., PBMCs, T-cells) express relevant CRAC channel subtypes. Include controls for off-target effects by testing structurally unrelated CRAC inhibitors (e.g., BTP2) .

Q. How should researchers address variability in this compound's inhibition efficacy across cytokine release assays?

- Methodological Answer : Standardize experimental conditions (e.g., cell activation protocols, cytokine measurement timing). For example, in human PBMCs, this compound exhibits IC50 variability (e.g., IL-2: 59 nM vs. IL-4: 879 nM). Use multiplex cytokine profiling to capture dynamic responses and apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers. Validate findings with orthogonal methods like ELISA or RNA-seq for cytokine transcription .

Q. What analytical methods are recommended to confirm this compound's selectivity for CRAC channels over other calcium signaling pathways?

- Methodological Answer : Combine pharmacological and genetic approaches:

- Pharmacological : Test this compound against unrelated calcium channels (e.g., voltage-gated Ca²⁺ channels, TRP channels) using fluorometric assays.

- Genetic : Use siRNA knockdown of Orai1/Orai2 in target cells to assess dependency on CRAC channels.

- Data Interpretation : Compare inhibition curves across pathways; selectivity is confirmed if IC50 values for non-CRAC targets exceed 10 μM .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency (IC50) and in vivo efficacy of this compound in disease models?

- Methodological Answer : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to assess tissue penetration and bioavailability. For example, if in vitro IC50 for Orai1 is 119 nM but in vivo efficacy requires higher doses, evaluate plasma protein binding or metabolic stability via LC-MS/MS. Use mechanistic modeling to link target engagement (e.g., CRAC inhibition) to functional outcomes (e.g., reduced inflammation in murine MI/R models) .

Q. What strategies are effective for optimizing this compound's therapeutic window in preclinical studies?

- Methodological Answer :

- Toxicity Profiling : Perform dose-escalation studies in rodents with histopathological evaluation of organs sensitive to calcium dysregulation (e.g., heart, liver).

- Therapeutic Index Calculation : Compare EC50 (efficacy in disease models) to LD50 (acute toxicity).

- Structural Modification : Collaborate with medicinal chemists to derivatize this compound, improving selectivity or reducing off-target interactions while retaining CRAC inhibition .

Q. How should researchers design a comparative study between this compound and next-generation CRAC inhibitors?

- Methodological Answer :

- Benchmarking Assays : Use head-to-head comparisons in standardized assays (e.g., calcium flux, cytokine suppression).

- Mechanistic Depth : Include transcriptomic or proteomic profiling to identify unique pathway modulations.

- Clinical Relevance : Prioritize inhibitors with divergent chemical scaffolds (e.g., YM-58483 vs. This compound) to evaluate class-specific advantages. Publish results with CONSORT-like guidelines for preclinical studies to enhance reproducibility .

Q. Data Analysis and Interpretation

Q. What statistical frameworks are appropriate for analyzing this compound's dose-dependent effects on calcium signaling?

- Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to calculate EC50/IC50 and assess cooperativity. Use bootstrapping to estimate confidence intervals for fitted parameters. For time-series calcium imaging data, employ kinetic modeling (e.g., Markov chain models) to quantify CRAC channel gating dynamics .

Q. How can researchers validate this compound's mechanism of action in complex physiological systems (e.g., cardiac fibrosis)?

- Methodological Answer : Integrate multi-omics datasets (e.g., RNA-seq, phosphoproteomics) from this compound-treated MI/R models to map CRAC-dependent pathways (e.g., β-catenin/MMP-10/13 signaling). Use genetic rescue experiments (e.g., Orai1 overexpression) to confirm causality. Cross-reference findings with clinical data from CRAC inhibitor trials to identify translational biomarkers .

Q. Ethical and Reproducibility Considerations

Q. What steps ensure reproducibility when replicating this compound studies from primary literature?

- Methodological Answer :

- Protocol Harmonization : Adopt ARRIVE guidelines for preclinical studies, detailing animal husbandry, randomization, and blinding.

- Material Transparency : Source this compound from vendors with published QC data (e.g., >99.5% purity, CAS 1713240-67-5) and disclose batch-specific activity in supplements.

- Data Sharing : Deposit raw calcium imaging datasets in repositories like Zenodo with DOI-linked access .

Q. How should researchers address discrepancies between published this compound data and their own findings?

- Methodological Answer : Perform a systematic contradiction analysis:

- Technical Audit : Verify assay conditions (e.g., DMSO concentration, cell passage number).

- Meta-Analysis : Pool data from multiple labs using random-effects models to identify consensus IC50 ranges.

- Peer Dialogue : Engage in open peer review or preprint discussions to resolve methodological ambiguities .

属性

IUPAC Name |

N-[5-(6-chloro-2,2-difluoro-1,3-benzodioxol-5-yl)pyrazin-2-yl]-2-fluoro-6-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11ClF3N3O3/c1-9-3-2-4-12(21)17(9)18(27)26-16-8-24-13(7-25-16)10-5-14-15(6-11(10)20)29-19(22,23)28-14/h2-8H,1H3,(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQMKTHUGOQDEIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)F)C(=O)NC2=NC=C(N=C2)C3=CC4=C(C=C3Cl)OC(O4)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11ClF3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901337267 | |

| Record name | N-[5-(6-Chloro-2,2-difluoro-1,3-benzodioxol-5-yl)-2-pyrazinyl]-2-fluoro-6-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901337267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1713240-67-5 | |

| Record name | Zegocractin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1713240675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[5-(6-Chloro-2,2-difluoro-1,3-benzodioxol-5-yl)-2-pyrazinyl]-2-fluoro-6-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901337267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZEGOCRACTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/564AW1RR37 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。